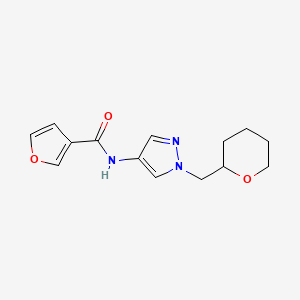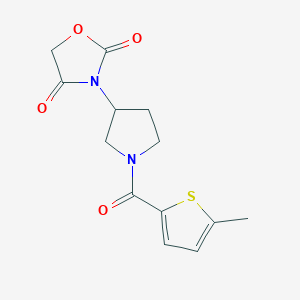
3-(1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring and a thiophene ring, both of which are common structures in medicinal chemistry . Pyrrolidine is a five-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom . These structures are often used as scaffolds in drug discovery due to their ability to efficiently explore the pharmacophore space .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and thiophene rings, followed by the attachment of the carbonyl and oxazolidine groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrrolidine and thiophene rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out. The carbonyl and oxazolidine groups could potentially be involved in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its solubility, stability, and reactivity.Scientific Research Applications
Organic Synthesis
Generation of Azomethine Ylides : This compound plays a role in the generation of azomethine ylides, which are used to produce a variety of heterocyclic compounds like pyrrolidines and oxazolidines (Tsuge et al., 1987).
Asymmetric Synthesis : It's used in asymmetric synthesis to create spirocyclic structures, offering high yields and excellent enantioselectivity, which is crucial for creating compounds with specific biological activities (Wu‐Lin Yang et al., 2015).
Cycloaddition Reactions : The compound is instrumental in 1,3-dipolar cycloaddition reactions, leading to the formation of diverse heterocyclic structures like pyrrolines (Gotthardt & Huisgen, 1970).
Catalysis and Environmental Applications
- CO2 Fixation Catalyst : It's used in metal-organic frameworks for CO2 fixation with aziridines, demonstrating its potential in environmental applications (Xu et al., 2016).
Pharmaceutical Research
Antimicrobial and Antifungal Agents : Derivatives of this compound have been explored for their antimicrobial and antifungal properties, contributing to the search for new therapeutic agents (Katariya et al., 2021).
Novel Oxazolidine-2,4-Diones Synthesis : This compound is central in developing new synthetic routes for oxazolidine-2,4-diones, which are significant in pharmaceutical chemistry (Zhang et al., 2015).
Materials Science
- Luminescent Dyes : Derivatives of this compound have been used to develop new luminescent dyes, indicating its potential in materials science and electronic applications (Olkhovik et al., 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks.
Future Directions
properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-2-3-10(20-8)12(17)14-5-4-9(6-14)15-11(16)7-19-13(15)18/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLGPMHKPUVTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)
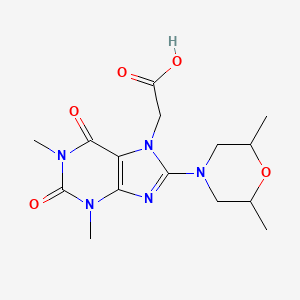
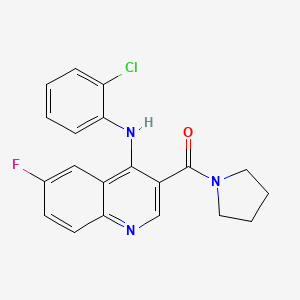
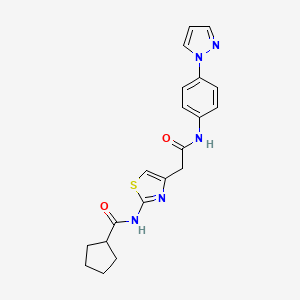
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)


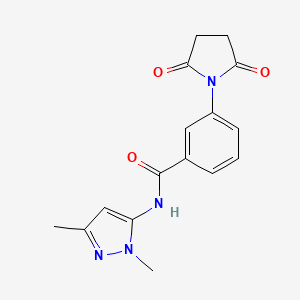

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
